molecular formula C22H28O3 B1250759 Gaudichaudianic Acid

Gaudichaudianic Acid

Cat. No. B1250759
M. Wt: 340.5 g/mol
InChI Key: TXHBNVYFCZMCPB-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gaudichaudianic Acid is a natural product found in Piper gaudichaudianum and Piper with data available.

Scientific Research Applications

Trypanocidal Activity

Gaudichaudianic acid has been identified as a potent compound against the Y-strain of Trypanosoma cruzi, a parasite responsible for Chagas disease. This compound is biosynthesized in both seedlings and adult plants of Piper gaudichaudianum. Intriguingly, the racemic mixture of gaudichaudianic acid exhibits a synergistic effect, showing greater activity against Trypanosoma cruzi than individual enantiomers (Batista et al., 2011).

Biosynthetic Pathways

Research into the biosynthetic origins of gaudichaudianic acid in Piper gaudichaudianum indicates the involvement of both mevalonic acid and 2-C-methyl-D-erythritol-4-phosphate pathways. These pathways contribute to the formation of its unique chemical structure, which includes dimethylallyl- and geranyl-derived moieties (Lopes et al., 2007).

Chemical Variability and Age-Dependent Changes

A study on Piper gaudichaudianum revealed significant chemical variability in its compounds based on the age of the plant. Gaudichaudianic acid was found to be the major compound in adult leaves but not in seedlings. The transition from seedling to adult plant is marked by a change from allylphenol to prenylated benzoic acid production (Gaia et al., 2014).

Insights into Biosynthesis

Transcriptomic investigations have provided insights into the complete biosynthetic pathway for gaudichaudianic acid. This pathway includes the steps that originate its precursor, p-hydroxybenzoic acid, and highlights the complexity of the secondary metabolism in Piper gaudichaudianum (Batista et al., 2017).

Antifungal Properties

Gaudichaudianic acid has shown promising antifungal activity against Cladosporium cladosporioides and C. sphaerospermum. This suggests potential applications of gaudichaudianic acid or its derivatives in combating fungal infections (Lago et al., 2004).

properties

Product Name

Gaudichaudianic Acid

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

(2S)-2-methyl-8-(3-methylbut-2-enyl)-2-(4-methylpent-3-enyl)chromene-6-carboxylic acid

InChI

InChI=1S/C22H28O3/c1-15(2)7-6-11-22(5)12-10-18-14-19(21(23)24)13-17(20(18)25-22)9-8-16(3)4/h7-8,10,12-14H,6,9,11H2,1-5H3,(H,23,24)/t22-/m0/s1

InChI Key

TXHBNVYFCZMCPB-QFIPXVFZSA-N

Isomeric SMILES

CC(=CCC[C@]1(C=CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)C)C

synonyms

gaudichaudianic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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